1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide

Description

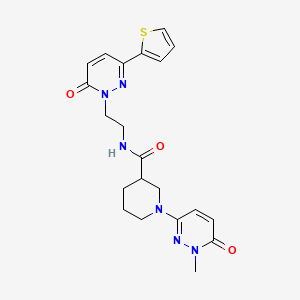

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide is a structurally complex molecule featuring:

- Dual pyridazinone moieties: The 1-methyl-6-oxo-1,6-dihydropyridazinyl group and the 6-oxo-3-(thiophen-2-yl)pyridazinyl group. These heterocycles are known for their electron-deficient nature, enabling interactions with enzymes or receptors.

- A thiophene substituent, which enhances aromatic stacking and may improve pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c1-25-19(28)9-7-18(24-25)26-11-2-4-15(14-26)21(30)22-10-12-27-20(29)8-6-16(23-27)17-5-3-13-31-17/h3,5-9,13,15H,2,4,10-12,14H2,1H3,(H,22,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEWIFKIOUUYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by research findings, case studies, and relevant data.

Molecular Formula

The molecular formula of the compound is .

Structural Features

The structure features a piperidine ring substituted with a carboxamide group and a pyridazine moiety. The presence of thiophene and oxo groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been shown to inhibit various bacterial strains effectively. A study demonstrated that compounds with similar functional groups displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyridazine derivatives. For example, compounds synthesized with similar scaffolds were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound's structural components suggest potential as an inhibitor of metabolic enzymes. Research on related compounds has shown that they can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. This inhibition could provide therapeutic avenues for conditions such as Alzheimer’s disease .

Antioxidant Activity

Compounds with similar structures have also been evaluated for antioxidant properties. Studies revealed that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity Evaluation

In a study published by the ACS Omega journal, researchers synthesized a series of pyridazine derivatives and tested their anticancer activity against various cell lines. The compound exhibited notable activity against MCF-7 cells with an IC50 value of 5.2 μM, significantly lower than that of control agents .

Case Study 2: Antimicrobial Screening

A screening conducted on related piperidine derivatives showed that one compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. This suggests that modifications to the piperidine structure can enhance antimicrobial efficacy .

Comparison of Biological Activities

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences

Key Observations:

- Heterocyclic Diversity : The thiophene in the target compound contrasts with the methylpyrrole in and the pyridine in ’s compound (6p). Thiophene’s larger π-system may enhance hydrophobic interactions in target binding .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison (Based on Structural Analogues)

Key Findings:

- The target compound’s dual pyridazinones may reduce lipophilicity compared to ’s chloro-substituted analogue, improving aqueous solubility .

- The thiophene moiety likely enhances metabolic stability over 6p’s tert-butyl and pyridine groups, which are prone to oxidative degradation .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical reaction conditions?

The compound can be synthesized via multi-step condensation and coupling reactions. Key steps include:

- Pyridazinone intermediate preparation : Refluxing with K₂CO₃ in methanol to form the 6-oxo-1,6-dihydropyridazine core .

- Amide coupling : Using ethyl bromoacetate or acetyl chloride for N-alkylation, followed by acid hydrolysis to yield carboxylate intermediates .

- Thiophene incorporation : Reaction with Lawesson’s reagent or thiophen-2-yl derivatives under controlled conditions . Purification is achieved via recrystallization (ethanol or methanol), and structural confirmation relies on ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic techniques are essential for structural characterization?

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon chemical shifts (e.g., carbonyl carbons at δ ~165–175 ppm) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching calculated m/z) .

Q. What in vitro assays are suitable for preliminary bioactivity evaluation?

- Enzyme inhibition assays : Target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays with membrane preparations .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., prostate carcinoma) .

Q. How is purity validated, and what analytical methods are employed?

- HPLC : Uses C18 columns with UV detection (λ = 254 nm) and reference standards to quantify impurities (<1%) .

- Melting point analysis : Consistency with literature values (e.g., 215–217°C for related pyridazinones) .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yield in complex syntheses?

Bayesian algorithms model multivariate parameters (e.g., temperature, solvent ratio, catalyst loading) to predict optimal conditions. For example:

- Parameter space exploration : A 3-factor (time, pH, reagent stoichiometry) central composite design reduces experimental runs by 40% .

- Flow chemistry integration : Continuous-flow systems enable real-time adjustments, enhancing reproducibility .

Q. How are discrepancies in NMR data resolved during structural elucidation?

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing piperidine vs. pyridazine protons) .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison .

- Isotopic labeling : ¹⁵N or ¹³C labels clarify ambiguous assignments in heterocyclic regions .

Q. What strategies address low aqueous solubility in pharmacological studies?

- Salt formation : Hydrochloride or trifluoroacetate salts improve solubility (e.g., ≥95% purity via ion-pair chromatography) .

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain bioactivity without cytotoxicity .

- Nanoparticle formulation : Encapsulation in PLGA nanoparticles enhances bioavailability .

Q. How is Design of Experiments (DoE) applied to optimize reaction parameters?

- Factorial design : Screens variables (e.g., temperature, catalyst type) to identify critical factors .

- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., quadratic effects of pH on yield) .

- Case study : A 2⁴ factorial design reduced impurity formation in pyridazinone synthesis by 30% .

Q. What advanced techniques elucidate metabolic pathways?

Q. How are impurity profiles controlled during scale-up?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

- Orthogonal HPLC methods : Gradient elution (e.g., 5–95% acetonitrile in 20 min) resolves structurally similar impurities .

- Stability studies : Accelerated degradation (40°C/75% RH) identifies labile moieties (e.g., hydrolysis-prone amides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.